molecular formula C5H2F8 B1433724 trans-1H,2H-Octafluorocyclopentane CAS No. 158389-18-5

trans-1H,2H-Octafluorocyclopentane

Cat. No.: B1433724
CAS No.: 158389-18-5
M. Wt: 214.06 g/mol
InChI Key: QVEJLBREDQLBKB-LWMBPPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of trans-1H,2H-Octafluorocyclopentane involves the synthesis of geometric isomers in polyfluoro-2-butenes. One method explored by Chambers and Palmer (1969) involves the preparation of various isomers, such as 2H-heptafluoro-2-butene, from hexachloro-1,3-butadiene, leading to pure cis and trans isomers of related compounds. Industrial production methods for this compound are not extensively documented, but the synthesis typically emphasizes the importance of geometric isomers.

Chemical Reactions Analysis

trans-1H,2H-Octafluorocyclopentane is highly stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation, reduction, and substitution reactions, making it an inert compound. This stability is attributed to the strong carbon-fluorine bonds present in the molecule.

Scientific Research Applications

trans-1H,2H-Octafluorocyclopentane has several scientific research applications, particularly in the fields of chemistry and materials science. Its high stability and inert nature make it useful as a reference standard in analytical chemistry . Additionally, it is used in the study of fluorinated compounds and their behavior in various solvents. The compound’s unique properties also make it a subject of interest in the development of new materials and chemical processes.

Mechanism of Action

Due to its inert nature, trans-1H,2H-Octafluorocyclopentane does not exhibit significant biological activity or interact with molecular targets and pathways. Its primary mechanism of action is its stability and resistance to chemical reactions, which makes it useful as a reference compound in scientific research.

Comparison with Similar Compounds

trans-1H,2H-Octafluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane. These compounds share similar structural features but differ in their chemical reactivity and applications. The unique aspect of this compound is its high stability and resistance to decomposition, which sets it apart from other similar compounds.

Properties

IUPAC Name

(4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJLBREDQLBKB-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1H,2H-Octafluorocyclopentane
Reactant of Route 2
trans-1H,2H-Octafluorocyclopentane
Reactant of Route 3
trans-1H,2H-Octafluorocyclopentane
Reactant of Route 4
trans-1H,2H-Octafluorocyclopentane
Reactant of Route 5
trans-1H,2H-Octafluorocyclopentane
Reactant of Route 6
trans-1H,2H-Octafluorocyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.